
2-Methoxy-3-nitroacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-nitroacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound, characterized by its methoxy and nitro functional groups, may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-nitroacridin-9(10H)-one typically involves the nitration of 2-methoxyacridin-9(10H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-nitroacridin-9(10H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Methoxy-3-aminoacridin-9(10H)-one.
Substitution: Various substituted acridine derivatives.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Methoxy-3-nitroacridin-9(10H)-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as an anticancer or antimicrobial agent due to its acridine core structure.
Organic Synthesis: Intermediate in the synthesis of more complex acridine derivatives.
Materials Science: Possible applications in the development of organic semiconductors or fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-nitroacridin-9(10H)-one would depend on its specific biological or chemical activity. For example, if it exhibits anticancer properties, it may intercalate into DNA, disrupting the replication process and inducing cell death. The nitro group could also undergo bioreduction, generating reactive intermediates that cause cellular damage.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyacridin-9(10H)-one: Lacks the nitro group, potentially less reactive.
3-Nitroacridin-9(10H)-one: Lacks the methoxy group, different electronic properties.
2-Methoxy-3-aminoacridin-9(10H)-one: Reduced form of the nitro compound, different biological activity.
Uniqueness
2-Methoxy-3-nitroacridin-9(10H)-one is unique due to the presence of both methoxy and nitro functional groups, which can influence its reactivity, electronic properties, and potential biological activities. The combination of these groups may enhance its utility in various applications compared to similar compounds.
Properties
CAS No. |
89974-78-7 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
2-methoxy-3-nitro-10H-acridin-9-one |
InChI |
InChI=1S/C14H10N2O4/c1-20-13-6-9-11(7-12(13)16(18)19)15-10-5-3-2-4-8(10)14(9)17/h2-7H,1H3,(H,15,17) |
InChI Key |
BDUJPRXRBGIWIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



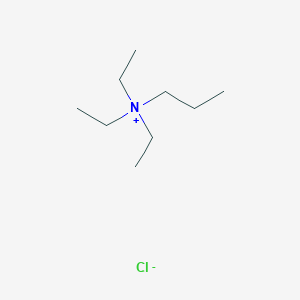
![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
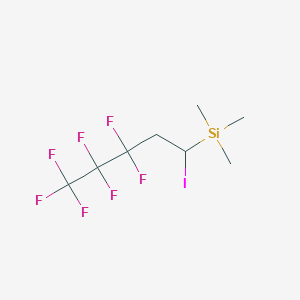
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
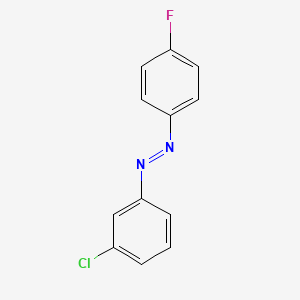
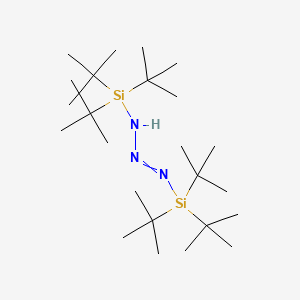
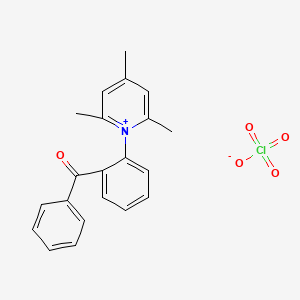
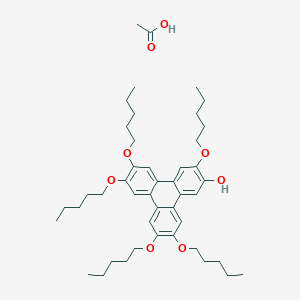
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)
